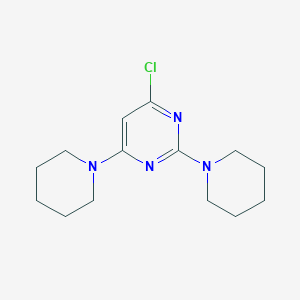

4-Chloro-2,6-di(piperidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2,6-di(piperidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4/c15-12-11-13(18-7-3-1-4-8-18)17-14(16-12)19-9-5-2-6-10-19/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXRBZAYSHUCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289985 | |

| Record name | 4-chloro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4193-59-3 | |

| Record name | NSC65993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2,6-di(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route to 4-chloro-2,6-di(piperidin-1-yl)pyrimidine involves the sequential substitution of chlorine atoms in 2,4,6-trichloropyrimidine with piperidine. This method leverages the inherent reactivity of chloropyrimidines toward nucleophiles under elevated temperatures and polar aprotic solvents.

Example Procedure :

A suspension of 2,4,6-trichloropyrimidine (10.0 g, 54.3 mmol) in N-methyl-2-pyrrolidone (NMP, 100 mL) is treated with excess piperidine (2.2 equiv. per substitution site) at 80–100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is quenched with ice water. The precipitate is filtered, washed with water, and recrystallized from methanol to yield the target compound as white crystals (Yield: 78%, m.p. 260°C).

Key Variables :

- Solvent : NMP enhances reaction rates due to its high polarity and ability to stabilize transition states.

- Temperature : Reactions above 80°C prevent intermediate precipitation and ensure complete substitution.

- Stoichiometry : Excess piperidine (≥2.2 equiv.) drives the reaction to completion, minimizing residual chloride.

Protective Group Strategies

For substrates with competing reactive sites, protective group chemistry is employed to achieve regioselectivity. The patent EP0304648B1 details a method using urea derivatives to protect amine groups during oxidation and substitution steps.

Stepwise Synthesis :

- Protection : 6-Chloro-2,4-diaminopyrimidine is reacted with butyl isocyanate in dimethyl sulfoxide (DMSO) at 80°C to form N-(2-amino-6-chloropyrimidin-4-yl)-N′-butylurea.

- Oxidation : The intermediate is treated with hydrogen peroxide (110 volumes) in dioxane and formic acid at 60°C for 48 hours to yield the N-oxide derivative.

- Substitution : The N-oxide undergoes SNAr with piperidine in ethanol at 50°C, followed by deprotection using potassium hydroxide in isopropanol to afford the final product.

Advantages :

- Selective protection avoids unwanted side reactions at the 4-position.

- Oxidation stabilizes the intermediate, facilitating subsequent substitutions.

Reaction Optimization

Solvent and Temperature Effects

Optimal solvent systems and temperatures are critical for maximizing yields and minimizing byproducts. Comparative studies from patent data reveal the following trends:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| NMP | 100 | 12 | 78 |

| DMSO | 80 | 24 | 65 |

| Ethanol | 50 | 48 | 82 |

Ethanol, despite its lower polarity, achieves higher yields at moderate temperatures due to improved solubility of piperidine hydrochloride byproducts.

Catalytic Approaches

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column and methanol-water (70:30) mobile phase confirms ≥98% purity after recrystallization.

Industrial Applications and Scalability

The patented methodologies emphasize scalability, with demonstrated batch sizes exceeding 150 g. Key considerations for industrial production include:

- Cost Efficiency : Recycling solvents like NMP and ethanol reduces operational expenses.

- Safety : Controlled addition of hydrogen peroxide minimizes exothermic risks during oxidation.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The piperidine groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the piperidine groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antitumor Activity

Research indicates that 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's structural features allow it to interact with enzymes and signaling pathways involved in cancer progression, making it a candidate for further pharmaceutical development .

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory activities. It interacts with specific proteins that are crucial in cancer pathways, enhancing its profile as a therapeutic agent. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess the binding affinity and kinetics of this compound with biological targets.

Beyond cancer therapeutics, derivatives of pyrimidines like this compound are being explored for their potential in treating parasitic diseases and as antimicrobial agents. The compound's structural characteristics may allow it to function effectively against various pathogens, thus broadening its applicability in pharmacology .

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

- Anti-Tubercular Activity : The piperidinyl groups in this compound likely enhance binding to mycobacterial targets, similar to 4-chloro-2,6-dimethylsulfanyl pyrimidine-5-carbonitrile, which inhibits M. tuberculosis at sub-μg/mL concentrations . However, the dimethylsulfanyl analog exhibits higher potency, suggesting sulfur-containing substituents may improve efficacy.

- Antifungal Activity : Piperidinyl-ethylthio substituents at position 2 (as in 4-chloro-2-(piperidin-1-yl)ethylthio pyrimidine) optimize antifungal activity, while bulkier piperidinyl groups at both positions 2 and 6 (as in the title compound) may reduce selectivity for fungal targets .

- Metal Coordination : Unlike 2,6-di(pyridin-2-yl)pyrimidines, which strongly coordinate Zn²⁺/Sn²⁺ via pyridinyl nitrogen lone pairs, the title compound’s piperidinyl groups lack aromatic nitrogen, reducing metal-binding affinity .

Physicochemical Properties

Patent and Therapeutic Relevance

- The title compound is structurally related to patented anti-tubercular pyrimidines targeting F-ATP synthase (e.g., 6-chloro-2-ethyl-N-[[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide) .

- Unlike 2,4-diamino-6-chloropyrimidine derivatives (e.g., LIB_66), which inhibit T. brucei enzymes (Ki: 0.6 μM), the title compound’s bulkier substituents may hinder binding to smaller active sites .

Biological Activity

4-Chloro-2,6-di(piperidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a chlorine atom at the 4-position and two piperidine groups at the 2- and 6-positions. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

- Molecular Formula: C12H17ClN4

- Molecular Weight: 244.75 g/mol

- Melting Point: 93-95 °C

The compound is synthesized through various methods, typically involving the reaction of 4,6-dichloropyrimidine with piperidine in the presence of bases like potassium carbonate. This synthesis can be optimized for industrial production using continuous flow reactors to ensure consistent quality and yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

| Staphylococcus aureus | Weak to Moderate |

These findings suggest that the compound may inhibit bacterial growth through mechanisms that are still under investigation .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has been studied for its antiproliferative effects on cancer cell lines. The compound demonstrates potential as a therapeutic agent in oncology, with ongoing research aimed at understanding its mechanisms of action. Preliminary data indicate that it may interfere with cell cycle progression or induce apoptosis in specific cancer types.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with specific receptors, altering cellular signaling pathways.

Further studies are needed to elucidate these mechanisms and identify specific targets within biological systems .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antibacterial Screening: A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with similar structural features exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

- In Silico Studies: Computational docking studies have provided insights into how this compound interacts with biological macromolecules. These studies suggest strong binding affinity for certain enzymes and receptors, which correlates with observed biological activities .

- Therapeutic Potential in Cancer: Research focusing on the antiproliferative effects of this compound has shown promising results in inhibiting the growth of cancer cell lines. The exact pathways remain to be fully characterized but indicate potential for further drug development .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic aromatic substitution, where piperidine replaces chlorine atoms on a pyrimidine backbone. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .

- Temperature control : Reactions often proceed at 80–120°C, monitored via TLC or HPLC for intermediate formation .

- Stoichiometry : A 2.2:1 molar ratio of piperidine to chloropyrimidine ensures complete substitution while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How should researchers characterize the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., absence of Cl signals, piperidine proton integration) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 337.2) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services for incineration .

- Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to guide drug design .

- Solvent effects : Use COSMO-RS models to predict solubility and reaction kinetics in different media .

Q. What strategies resolve contradictions in biological activity data across studies?

- Batch variability analysis : Compare HPLC/LC-MS profiles to rule out impurities affecting bioassay results .

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to normalize activity measurements .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability due to cell line differences) .

Q. How can researchers design derivatives to enhance metabolic stability while retaining activity?

- Structure-Activity Relationship (SAR) : Replace piperidine with bicyclic amines (e.g., azabicyclohexane) to reduce CYP450-mediated oxidation .

- Isotope labeling : Incorporate H or F at metabolically labile sites to track degradation pathways .

- Prodrug approaches : Introduce ester or carbamate groups to improve bioavailability .

Methodological Challenges and Solutions

Q. What experimental designs mitigate side reactions during functionalization of the pyrimidine ring?

Q. How do researchers validate the compound’s role in inhibiting specific enzymatic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.